5-(3-Chlorophenyl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC18926849
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8ClN3 |
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Molecular Weight | 205.64 g/mol |
IUPAC Name | 5-(3-chlorophenyl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C10H8ClN3/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |
Standard InChI Key | IOTJSRLGIUWITD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Pyrimidine derivatives are defined by their heterocyclic core, which enables diverse substitution patterns. For 5-(3-chlorophenyl)pyrimidin-2-amine, the chlorine atom on the phenyl ring introduces steric and electronic effects that influence molecular interactions. Key structural features include:
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Pyrimidine core: Aromatic ring with nitrogen atoms at positions 1 and 3.
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Amino group (-NH2): Positioned at C2, contributing hydrogen-bonding capability.
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3-Chlorophenyl substituent: Located at C5, enhancing hydrophobicity and potential halogen bonding .
The molecular formula is C10H8ClN3, with a calculated molecular weight of 205.64 g/mol . Comparative analysis of the positional isomer 4-(3-chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1) reveals similar molecular dimensions, with a predicted density of 1.323 g/cm³ and boiling point of 433.1°C .
Synthetic Pathways and Chemical Reactivity
Synthesis of Pyrimidin-2-amine Derivatives
Pyrimidin-2-amine derivatives are typically synthesized via:
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Nucleophilic substitution reactions: For example, coupling chloropyrimidines with amines under basic conditions .
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Ullmann coupling: Aryl halides react with amines in the presence of copper catalysts to form C-N bonds .
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Scaffold hopping: Modifying core structures of known bioactive compounds to enhance selectivity or potency .
For 4-(3-chlorophenyl)pyrimidin-2-amine, synthesis involves substituting a chlorophenyl group at position 4 of the pyrimidine ring . Adapting this method for the 5-position would require regioselective control, potentially using directing groups or transition-metal catalysis.
Physicochemical Properties
Stability and Solubility
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logP: Predicted to be ~3.36, indicating moderate lipophilicity .
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Aqueous solubility: Low solubility due to aromatic and halogenated groups (logSw ≈ -4.9 for analogs) .
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pKa: The amino group’s pKa is estimated at 3.36, suggesting protonation under acidic conditions .
Table 1: Comparative Properties of Pyrimidin-2-amine Derivatives
Property | 5-(3-Chlorophenyl)pyrimidin-2-amine (Predicted) | 4-(3-Chlorophenyl)pyrimidin-2-amine |
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Molecular Weight (g/mol) | 205.64 | 205.64 |
logP | 3.36 | 3.36 |
Boiling Point (°C) | 433.1 | 433.1 |
Density (g/cm³) | 1.32 | 1.323 |
Stability and Metabolic Considerations
Plasma and Microsomal Stability
Studies on triazolo-pyrimidine analogs reveal:
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Liver microsomal stability: t1/2 > 145 minutes .
These metrics suggest resistance to enzymatic degradation, a desirable trait for drug candidates.
Drug-Drug Interaction (DDI) Risk
Low CYP450 inhibition is observed in analogs, reducing DDI risks . The 3-chlorophenyl group’s steric bulk may further minimize off-target binding.
Industrial and Research Applications
Research Tools
This compound could serve as:
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A building block for anticancer agents targeting PLK4 or Aurora kinases.
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A fluorescent probe due to aromatic conjugation.
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